Regioisomeric Purity Specification: Piperidin-2-yl vs. Piperidin-3-yl Isomer in Vendor Catalogues
The commercially offered piperidin-2-yl isomer (target compound) and the piperidin-3-yl isomer are supplied with identical minimum purity specifications of 95%, but each possesses a unique CAS registry number (1344701-64-9 vs. 1344692-06-3, respectively), confirming they are distinct chemical entities with distinct regioisomeric connectivity . No quantitative biological activity data distinguishing the two regioisomers are publicly available; therefore, any claims of differential target engagement rely on class-level precedent rather than direct experimental evidence for this specific pair.
| Evidence Dimension | Regioisomeric identity and vendor purity specification |
|---|---|
| Target Compound Data | CAS 1344701-64-9; piperidin-2-yl substitution; purity ≥95% by vendor specification |
| Comparator Or Baseline | CAS 1344692-06-3 (piperidin-3-yl isomer); purity ≥95% by vendor specification |
| Quantified Difference | Identical purity specification; regioisomeric connectivity difference (2-yl vs 3-yl) confirmed by distinct CAS numbers. No quantitative biological differentiation data available. |
| Conditions | Vendor technical datasheets (AKSci, CymitQuimica); no comparative bioassay data identified. |
Why This Matters
Procurement decisions must treat these as non-interchangeable chemical entities because regioisomerism at the piperidine attachment point alters molecular shape, which can critically affect target binding, even when no published bioactivity data exist for direct comparison.
